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Compound of Interest

Compound Name: N-ethyl-1-methylpiperidin-3-amine

Cat. No.: B1397192 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of N-ethyl-1-methylpiperidin-
3-amine

Introduction: Beyond the Structure
In modern drug discovery, the aphorism "structure dictates function" is only the preface to a

much more complex story. The biological activity of a potential therapeutic agent is inextricably

linked to, and often governed by, its physicochemical properties. These characteristics—subtle

yet profound—determine a molecule's journey through the body: its ability to be absorbed, to

reach its target, and to be eliminated.[1][2][3] This guide provides a comprehensive analysis of

N-ethyl-1-methylpiperidin-3-amine, a substituted piperidine derivative, a scaffold of

significant interest in medicinal chemistry due to its prevalence in numerous pharmaceuticals.

[4][5] We will move beyond a mere listing of data points, delving into the causality behind these

properties, their interplay, and the established methodologies for their empirical validation. This

document is intended for researchers, medicinal chemists, and drug development

professionals who require a foundational understanding of this molecule's behavior to inform

rational drug design and optimization.

Section 1: Core Molecular and Physicochemical
Profile
N-ethyl-1-methylpiperidin-3-amine is a chiral, saturated heterocyclic amine. Its structure

features a tertiary amine within the piperidine ring (N-1) and a secondary amine as a
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substituent at the 3-position. This dual-basic nature is a central theme of its chemical behavior.

Chemical Structure:

(Structure of N-ethyl-1-methylpiperidin-3-amine)

The fundamental physicochemical attributes of a compound serve as the primary inputs for

predictive absorption, distribution, metabolism, and excretion (ADME) models and guide initial

formulation strategies.[6][7] The key properties for N-ethyl-1-methylpiperidin-3-amine are

summarized below. Note that while experimental data for this specific molecule is limited, the

values presented are robust predictions derived from validated computational models and

informed by data from structurally similar analogs.[4][8][9]
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Property
Value
(Predicted/Calculated)

Significance in Drug
Development

IUPAC Name
N-ethyl-1-methylpiperidin-3-

amine

Unambiguous chemical

identification.

CAS Number
1354018-15-7 ((R)-

enantiomer)[10]

Unique registry number for a

specific stereoisomer.

Molecular Formula C₈H₁₈N₂
Determines molecular weight

and elemental composition.

Molecular Weight 142.24 g/mol

Influences diffusion, size-

based clearance, and

adherence to "Rule of Five".[2]

pKa₁ (Piperidine N) ~10.5 - 11.0

Governs ionization of the more

basic ring nitrogen; critical for

solubility and receptor

interaction.

pKa₂ (Ethylamine N) ~9.0 - 9.5
Governs ionization of the less

basic side-chain nitrogen.

logP (Octanol/Water) ~0.8 - 1.2

Measures intrinsic lipophilicity;

impacts membrane

permeability and protein

binding.[11]

Polar Surface Area ~28.0 Å²

Predictor of membrane

permeability, particularly the

blood-brain barrier.

Hydrogen Bond Donors 1 (from the secondary amine)
Influences solubility and target

binding interactions.

Hydrogen Bond Acceptors 2 (both nitrogen atoms)
Influences solubility and target

binding interactions.

Section 2: The Dichotomy of Ionization (pKa)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://arctomsci.com/BD-A749021-1
https://fiveable.me/medicinal-chemistry/unit-4/physicochemical-properties/study-guide/Ez7tCKt21HKLA2y0
https://www.acdlabs.com/wp-content/uploads/download/app/physchem/making_sense.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1397192?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


N-ethyl-1-methylpiperidin-3-amine is a dibasic molecule, meaning it can accept two protons.

The pKa values define the pH at which 50% of a specific basic center is protonated. The

piperidine nitrogen (pKa₁) is the more basic of the two, primarily due to the electron-donating

inductive effect of the alkyl groups attached to it. The secondary amine (pKa₂) is less basic.

This dual-basic nature means the molecule can exist in three distinct ionization states

depending on the pH of its environment:

pH < pKa₂: Both nitrogens are protonated (Dicationic form, BH₂²⁺).

pKa₂ < pH < pKa₁: The more basic piperidine nitrogen is protonated (Monocationic form,

BH⁺).

pH > pKa₁: Both nitrogens are deprotonated (Neutral form, B).

Understanding this distribution is paramount, as the charged state of a molecule dramatically

affects its properties. For instance, the highly polar dicationic form will exhibit high aqueous

solubility but poor membrane permeability, whereas the neutral form will be more lipophilic and

better able to cross cell membranes.[12]
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Physiological pH Environments

Dominant Molecular Species

Stomach
(pH 1-3)

Dicationic (BH₂²⁺)
High Solubility

Low Permeability

Dominant Species

Small Intestine
(pH 6-7.4)

Monocationic (BH⁺)
Good Solubility

Moderate Permeability

Dominant Species

Blood
(pH 7.4)

Significant Species

Neutral (B)
Low Solubility

High Permeability

logD vs. pH Relationship

High pH
(pH > pKa₁)

logD ≈ logP
(Max Lipophilicity)

Molecule is Neutral

Physiological pH
(pKa₂ < pH < pKa₁) logD < logP

Molecule is Monocationic

Low pH
(pH < pKa₂)

logD << logP
(Min Lipophilicity)

Molecule is Dicationic
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Start

1. Prepare pre-saturated
octanol and pH 7.4 buffer

2. Dissolve compound in
one phase (e.g., buffer)

3. Combine equal volumes
of octanol and buffer
in a separatory funnel

4. Shake vigorously for 30 min
Let stand for 2-24h to separate

5. Carefully separate the
aqueous and octanol layers

6. Quantify compound concentration
in each phase via HPLC-UV

7. Calculate P = [Octanol]/[Aqueous]
logP = log10(P)

End

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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